molecular formula C15H10F2N2 B2930418 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine CAS No. 1018042-56-2

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine

Cat. No.: B2930418
CAS No.: 1018042-56-2
M. Wt: 256.256
InChI Key: YYXGQMAAEMPZRV-UHFFFAOYSA-N
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Description

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position of the quinoline core and a 4-fluorophenyl group attached to the 4-amine position. The presence of fluorine atoms enhances its electronic properties, lipophilicity, and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition and antimicrobial activity . Its structural rigidity and planarity (when unhindered) contribute to its binding affinity in biological systems, though steric effects from substituents may induce nonplanar conformations, as observed in related compounds .

Properties

IUPAC Name

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXGQMAAEMPZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry It can be used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
  • Biology It is studied for its antimicrobial and antiviral properties, showing activity against various bacterial and viral strains.
  • Medicine It is investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
  • Industry It is utilized in the development of dyes, catalysts, and materials due to its stable chemical structure.

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine has antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which measure antibacterial efficacy, are shown in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Enterococcus faecalis20

These findings suggest antibacterial potential, especially against Staphylococcus aureus.

Antifungal Activity

The compound has antifungal activity. In vitro studies have indicated effective inhibition against several fungal strains. The antifungal activity was assessed using MIC methodologies, with results shown in the table below:

Fungal StrainMIC (µg/mL)
Candida albicans15
Aspergillus niger30
Fusarium oxysporum40

The compound is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections.

Anticancer Activity

The compound has anticancer properties and may inhibit cancer cell proliferation through various mechanisms.

Cell LineIC50 (µM)
HepG23.5
MCF-75.0

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine involves the inhibition of key enzymes and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Core Structure Substituents Key Structural Notes
6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine Quinoline 6-F, 4-N-(4-F-phenyl) Planar unless steric hindrance occurs
6-Fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine Quinazoline 6-F, 4-N-(4-F-benzyl) Quinazoline core alters electronic properties; autophagy inhibitor
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Quinoline 6-Br, 4-N-(3-(CF2H)-phenyl) Bromine increases steric bulk; out-of-plane ring orientation observed in crystal structure
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine Quinoline 7-OMe, 4-N-(3-Cl-4-F-phenyl) Methoxy group enhances solubility; potent antibacterial activity
6-Fluoro-N-(4-fluorophenyl)quinazolin-4-amine Quinazoline 6-F, 4-N-(4-F-phenyl) Quinazoline vs. quinoline impacts kinase selectivity

Key Observations :

  • Core Modifications: Quinazoline derivatives (e.g., from ) exhibit distinct electronic profiles compared to quinoline analogs, influencing target selectivity (e.g., autophagy vs. kinase inhibition) .
  • Substituent Position : The 4-fluorophenyl group in the target compound optimizes π-π stacking in binding pockets, whereas ortho-substituted fluorophenyls (e.g., 2-fluorophenyl in ) may disrupt planarity and binding .

Key Findings :

  • The target compound’s fluorophenyl and quinoline scaffold aligns with kinase inhibitor motifs (e.g., 4-anilinoquinolines in ), though specific activity data is pending .
  • Antibacterial activity in highlights the role of methoxy and halogen substituents in enhancing potency against pathogens.

Physicochemical and Crystallographic Properties

  • Planarity: Nonplanar geometries in metalloporphyrins () and 6-bromo derivatives () contrast with the relatively planar target compound, affecting binding kinetics .
  • Crystallographic Data : The disordered difluoromethyl group in ’s compound suggests conformational flexibility, whereas the target compound’s rigidity may improve binding specificity .
  • Fluorine Effects : Fluorine at the 6-position (target) enhances electronegativity and stability compared to chlorine () or methoxy () substituents .

Biological Activity

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline core substituted with fluorine atoms and an aniline moiety. The structural formula can be represented as follows:

C15H11F2N\text{C}_{15}\text{H}_{11}\text{F}_2\text{N}

This structure is crucial for its biological activity, as the presence of electronegative fluorine atoms can enhance the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of this compound has been evaluated through MIC assays, revealing the following results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Enterococcus faecalis20

These findings suggest that the compound possesses considerable antibacterial potential, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro studies have indicated effective inhibition against several fungal strains.

Antifungal Efficacy

The antifungal activity was assessed using similar MIC methodologies:

Fungal Strain MIC (µg/mL)
Candida albicans15
Aspergillus niger30
Fusarium oxysporum40

The results indicate that this compound is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Cell Line Studies

The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are summarized below:

Cell Line IC50 (µM)
HepG23.5
MCF-75.0

These IC50 values indicate that the compound exhibits potent antiproliferative effects on these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The quinoline scaffold is known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Chemical Reactions Analysis

Synthetic Routes and Formation

The compound is primarily synthesized via palladium-catalyzed cross-coupling and cyclization reactions . Key methods include:

Substitution Reactions

The electron-deficient quinoline core facilitates nucleophilic aromatic substitution (NAS) at positions activated by fluorine.

Table 2: Substitution Reactions

Reaction TypeReagentsPosition ModifiedProduct
HalogenationNBS, DMF, 80°CC-33-Bromo-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine
AlkoxylationNaOMe, CuI, DMSO, 100°CC-88-Methoxy derivative
  • Halogenation : Bromination at C-3 occurs via radical intermediates, as reported in analogous quinoline systems .

  • Alkoxylation : Methoxy groups are introduced under Ullmann conditions, leveraging copper catalysis .

Cross-Coupling Reactions

The amine group participates in Suzuki-Miyaura and Sonogashira couplings to install diverse substituents.

Table 3: Cross-Coupling Examples

Coupling TypePartnerCatalystProduct Application
Suzuki-Miyaura4-Carboxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Fluorescent probes
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuIAnticancer agents
  • Suzuki-Miyaura : Coupling with boronic acids generates biaryl structures, enhancing π-conjugation for optical applications .

  • Sonogashira : Alkyne insertion expands the quinoline core for kinase inhibition studies .

Oxidation and Reduction

The amine and fluorine groups influence redox behavior:

Table 4: Redox Transformations

ReactionReagentsOutcome
OxidationKMnO₄, H₂SO₄, 60°CQuinoline N-oxide formation
ReductionH₂, Pd/C, EtOH, 25°CAmine to NH₂ group (rarely employed)
  • Oxidation : Selective oxidation of the quinoline nitrogen generates N-oxide derivatives, which exhibit altered electronic properties .

Biological Interactions

While not a direct chemical reaction, the compound’s kinase inhibition mechanism involves non-covalent interactions:

  • Binds to ATP pockets in kinases (e.g., GAK) via hydrogen bonding with the 4-amine and fluorine-mediated hydrophobic interactions .

Table 5: Reactivity vs. Analogues

CompoundReactivity Difference
6-Chloro-N-(4-fluorophenyl)quinolin-4-amineSlower NAS due to Cl’s lower electronegativity
N-(4-Fluorophenyl)quinazolin-4-amineEnhanced solubility but reduced thermal stability

Stability and Degradation

  • Thermal degradation : Decomposes above 250°C, releasing HF and aromatic amines .

  • Photostability : UV exposure induces ring-opening reactions, forming fluorinated biphenyl derivatives .

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